cis-Piperidine-2,6-dicarboxylic acid dimethyl ester

Description

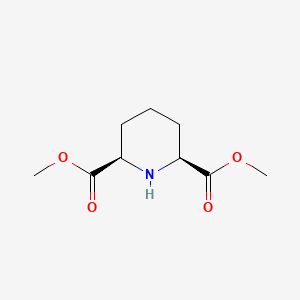

cis-Piperidine-2,6-dicarboxylic acid dimethyl ester (CAS: 59234-46-7) is a bicyclic organic compound with the molecular formula C₉H₁₅NO₄ and a molar mass of 201.22 g/mol . It features a saturated six-membered piperidine ring with two ester groups (-COOCH₃) in the cis configuration at positions 2 and 5. The stereochemistry is critical, as the spatial arrangement of substituents influences its reactivity and interactions in synthetic or biological systems. This compound is primarily used as a biochemical reagent in pharmaceutical research and organic synthesis, often serving as a precursor for chiral ligands or intermediates in drug development . Its hydrochloride derivative (CAS: 59234-48-9, C₉H₁₆ClNO₄, 237.68 g/mol) is also commercially available, offering enhanced stability for storage and handling .

Structure

3D Structure

Properties

IUPAC Name |

dimethyl (2R,6S)-piperidine-2,6-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-13-8(11)6-4-3-5-7(10-6)9(12)14-2/h6-7,10H,3-5H2,1-2H3/t6-,7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBPRDQEECCDNY-KNVOCYPGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(N1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCC[C@H](N1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Piperidine-2,6-dicarboxylic acid dimethyl ester typically involves the esterification of piperidine-2,6-dicarboxylic acid. One common method includes the use of methanol and a strong acid catalyst, such as sulfuric acid, to facilitate the esterification reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to their corresponding methyl esters .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

cis-Piperidine-2,6-dicarboxylic acid dimethyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form piperidine-2,6-dicarboxylic acid.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Piperidine-2,6-dicarboxylic acid.

Reduction: Piperidine-2,6-dimethanol.

Substitution: Various piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

cis-Piperidine-2,6-dicarboxylic acid dimethyl ester has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-Piperidine-2,6-dicarboxylic acid dimethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release piperidine-2,6-dicarboxylic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Differences

The following table summarizes key structural and physicochemical properties of cis-piperidine-2,6-dicarboxylic acid dimethyl ester and its analogs:

Key Observations:

Ring Saturation vs. Aromaticity: The piperidine derivative has a saturated ring, conferring conformational flexibility and reduced electron delocalization compared to the aromatic pyridine analogs. This difference impacts reactivity; for example, pyridine derivatives undergo electrophilic substitution reactions more readily . The saturated ring in the piperidine compound may enhance solubility in nonpolar solvents, while the hydrochloride salt improves water solubility .

Functional Groups :

- Ester vs. Amide Substitutions : Pyridine-2,6-dicarboxylic acid bis-amides (e.g., compound 7a) exhibit stronger metal-coordinating properties due to the amide groups' ability to donate electrons, making them effective ligands for lanthanides and transition metals . In contrast, the ester groups in the piperidine derivative limit its utility in metal extraction but enhance its role as a chiral building block in organic synthesis .

Biological Activity

Introduction

Cis-Piperidine-2,6-dicarboxylic acid dimethyl ester (also known as cis-Dimethyl piperidine-2,6-dicarboxylate) is a compound with significant biological activity, primarily due to its interaction with various neurotransmitter systems. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C9H15NO4

- Molecular Weight: 201.22 g/mol

- Solubility: Soluble in water

Target Receptors

This compound acts primarily as a non-specific antagonist at several ionotropic receptors, including:

- NMDA (N-methyl-D-aspartate) receptors

- AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors

- Kainate receptors

Biochemical Pathways

The compound predominantly influences the glutamatergic pathway , which is crucial for excitatory neurotransmission in the central nervous system. By blocking the action of excitatory amino acids at the aforementioned receptors, it reduces excitatory synaptic activity, potentially leading to neuroprotective effects.

Cellular Effects

As an ionotropic receptor antagonist, this compound modulates cellular functions by altering the activity of glutamate receptors. This modulation can affect various physiological processes, including neuronal excitability and synaptic plasticity.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. It has been studied for its potential to mitigate damage in neurodegenerative conditions by reducing excitotoxicity associated with excessive glutamate signaling. This is particularly relevant in diseases such as Alzheimer's and other forms of dementia .

Anti-inflammatory Properties

This compound has also shown promise in reducing inflammation. Its ability to modulate neurotransmitter systems suggests potential applications in treating inflammatory conditions within the nervous system.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

-

Study on Neuroprotection:

- A study demonstrated that administration of the compound reduced neuronal cell death in models of excitotoxicity induced by glutamate. The results indicated a significant decrease in markers of oxidative stress and apoptosis.

-

Anti-inflammatory Research:

- Another investigation highlighted its ability to inhibit pro-inflammatory cytokines in microglial cells, suggesting a role in modulating immune responses in the brain.

- Cholinergic System Interaction:

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features |

|---|---|

| Dimethyl piperidine-2,6-dicarboxylate | Lacks hydrochloride salt; primarily used in synthesis |

| Piperidine-2,6-dicarboxylic acid | Does not contain methyl esters; more polar |

| N-Methylpiperazine-2,6-dicarboxylate | Different ring structure; distinct biological activity |

This compound stands out due to its specific combination of methyl ester functionality and piperidine structure, contributing to its unique biological properties compared to similar compounds.

Q & A

Basic: What are the established synthetic methodologies for preparing cis-piperidine-2,6-dicarboxylic acid dimethyl ester, and what reaction conditions are critical for achieving high yields?

Answer:

The compound is typically synthesized via esterification of piperidine-2,6-dicarboxylic acid using methanol under acidic catalysis. For example, pyridine-2,6-dicarboxylic acid derivatives are esterified with concentrated sulfuric acid (H₂SO₄) in methanol to form dimethyl esters, achieving yields above 90% under reflux conditions . Critical parameters include:

- Catalyst concentration : Excess H₂SO₄ ensures complete esterification.

- Reaction time : Prolonged reflux (6–12 hours) minimizes residual acid.

- Purification : Recrystallization or column chromatography removes unreacted starting materials.

Reduction of intermediates (e.g., converting esters to alcohols) may require sodium borohydride (NaBH₄) in controlled stoichiometry to avoid over-reduction .

Advanced: How can researchers optimize alkylation or functionalization reactions involving this compound to minimize side products?

Answer:

Alkylation reactions often involve nucleophilic substitution or coupling agents. Key strategies include:

- Stoichiometric control : Using excess alkylating agents (e.g., benzyl halides) to drive the reaction forward, but excess must be carefully titrated to avoid polysubstitution .

- Protection/deprotection : Temporary protection of reactive groups (e.g., tert-butyl esters) improves selectivity for mono-alkylated products .

- Chromatographic isolation : Preparative HPLC or flash chromatography resolves statistical mixtures of products, as demonstrated in biphenyl group introductions .

Reaction monitoring via TLC or LC-MS ensures timely termination to prevent degradation .

Basic: What spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm ester group presence (e.g., methoxy signals at δ 3.7–3.9 ppm) and cis stereochemistry via coupling constants .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular ion peaks (e.g., m/z 229.1 for C₉H₁₅NO₄⁺) .

- Infrared (IR) spectroscopy : Stretching vibrations for ester carbonyl groups (~1720 cm⁻¹) and piperidine rings (~1250 cm⁻¹) confirm functional groups .

- X-ray crystallography : Resolves absolute stereochemistry and crystal packing, as shown for structurally related piperidine derivatives .

Advanced: How can researchers address discrepancies in reported physicochemical data (e.g., solubility, stability) for this compound?

Answer:

When literature data is incomplete or conflicting:

- Experimental validation : Measure solubility in common solvents (e.g., DMSO, methanol) via gravimetric analysis.

- Stability testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. For example, monitor ester hydrolysis via HPLC under acidic/basic conditions .

- Computational modeling : Use tools like COSMO-RS to predict solubility parameters and miscibility gaps .

Documentation of batch-specific variability (e.g., hygroscopicity) is critical for reproducibility .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use N100/P3 respirators if aerosolization is possible .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors or dust.

- Waste disposal : Collect organic waste in sealed containers labeled for incineration. Avoid drainage due to potential environmental toxicity .

- Emergency measures : Neutralize spills with inert absorbents (e.g., vermiculite) and rinse exposed skin with water for 15 minutes .

Advanced: What strategies are effective for modifying this compound into bioactive derivatives (e.g., ligands or prodrugs)?

Answer:

- Hydrazide formation : React with hydrazine monohydrate to form dicarbohydrazides, enabling Schiff base formation with aldehydes for ligand synthesis .

- Saponification and decarboxylation : Hydrolyze esters to carboxylic acids under basic conditions (e.g., KOH/EtOH), followed by thermal decarboxylation to generate ketones or spirocyclic derivatives .

- Metal coordination : Utilize the ester’s carbonyl groups to chelate metals (e.g., Gd³⁺ for MRI contrast agents), optimizing stability via pH and counterion selection .

Basic: How can researchers troubleshoot low yields in the esterification of piperidine-2,6-dicarboxylic acid?

Answer:

Common issues and solutions:

- Incomplete reaction : Extend reaction time or increase catalyst (H₂SO₄) concentration.

- Byproduct formation : Add molecular sieves to absorb water and shift equilibrium toward esterification .

- Purification losses : Optimize solvent polarity for recrystallization (e.g., ethanol/water mixtures) or switch to silica gel chromatography with ethyl acetate/hexane gradients .

Advanced: What computational methods are suitable for predicting the reactivity or spectroscopic properties of this compound?

Answer:

- Density functional theory (DFT) : Calculate NMR chemical shifts (e.g., using B3LYP/6-31G*) to compare with experimental data .

- Molecular dynamics (MD) : Simulate solvation effects and conformational stability in aqueous/organic solvents .

- QSAR modeling : Correlate substituent effects (e.g., ester vs. amide groups) with biological activity for rational drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.